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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B1139405 Get Quote

These application notes provide detailed methodologies for utilizing GBR 12783, a potent and

selective dopamine reuptake inhibitor, in various electrophysiological studies. The protocols are

designed for researchers, scientists, and drug development professionals investigating

dopaminergic signaling and its role in neuronal activity.

Introduction to GBR 12783
GBR 12783 is a diaryl-piperazine derivative that acts as a highly potent and selective inhibitor

of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic

cleft, GBR 12783 effectively increases the extracellular concentration of dopamine, thereby

enhancing dopaminergic neurotransmission. Its high selectivity for the DAT over other

monoamine transporters, such as those for norepinephrine and serotonin, makes it a valuable

pharmacological tool for isolating and studying the effects of enhanced dopamine signaling on

neuronal circuits.[1]

Key Properties of GBR 12783:
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Property Value Reference

IC50 for [3H]Dopamine Uptake

(rat striatal synaptosomes)
1.8 nM [1]

IC50 for [3H]Dopamine Uptake

(mouse striatal synaptosomes)
1.2 nM [2]

ID50 for Dopamine Uptake

Inhibition (ex vivo, i.p.

administration)

8.1 mg/kg [1]

Electrophysiological Applications of GBR 12783
GBR 12783 can be employed in a variety of electrophysiological techniques to investigate its

effects on neuronal firing, synaptic plasticity, and dopamine dynamics.

Patch-Clamp Electrophysiology
Patch-clamp recordings allow for the detailed investigation of how GBR 12783-induced

increases in extracellular dopamine modulate the intrinsic firing properties of individual

neurons.

Application:
To assess the effect of GBR 12783 on the spontaneous firing rate of dopaminergic neurons in

the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).

Experimental Protocol: Whole-Cell Patch-Clamp
Recording

Slice Preparation:

Prepare acute midbrain slices (250-300 µm thick) from a rodent model (e.g., mouse or rat)

containing the SNc or VTA.

Perform slicing in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid

(aCSF) cutting solution. A typical cutting solution contains (in mM): 125 NaCl, 2.5 KCl,
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1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, and 10 glucose.

Allow slices to recover in oxygenated aCSF (containing 2 mM CaCl2 and 1 mM MgCl2) at

32-34°C for at least 30 minutes, and then maintain at room temperature.

Recording Setup:

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of

2-3 ml/min at 32-34°C.

Identify dopaminergic neurons based on their characteristic large soma size, location, and

electrophysiological properties (e.g., slow spontaneous firing rate, prominent

hyperpolarization-activated current, Ih).

Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution. A typical internal

solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2

Na2-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

Data Acquisition:

Establish a whole-cell patch-clamp recording in current-clamp mode.

Record the baseline spontaneous firing rate for a stable period of at least 5-10 minutes.

Dopaminergic neurons typically exhibit a spontaneous firing rate of 1-5 Hz.[3]

Prepare a stock solution of GBR 12783 dihydrochloride in water or DMSO. Dilute to the

final desired concentration in aCSF immediately before application.

Bath-apply GBR 12783 at a concentration range of 1-10 µM. A concentration of 2 µM for

the related compound GBR 12909 has been shown to be effective in blocking DAT.

Record the firing rate for at least 10-15 minutes during drug application to allow for the

effect to stabilize.

Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the

effect.

Data Analysis:
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Analyze the firing frequency (in Hz) before, during, and after GBR 12783 application.

Calculate the percentage change in firing rate relative to the baseline.

Construct a dose-response curve by applying increasing concentrations of GBR 12783.

Expected Results and Interpretation:
Application of GBR 12783 is expected to decrease the spontaneous firing rate of dopaminergic

neurons. This inhibitory effect is due to the increased extracellular dopamine acting on

inhibitory D2 autoreceptors located on the soma and dendrites of these neurons.

Parameter Expected Change with GBR 12783

Spontaneous Firing Rate Decrease

Membrane Potential Hyperpolarization

Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique with high temporal and spatial resolution, ideal for

measuring real-time changes in dopamine release and uptake kinetics following neuronal

stimulation.

Application:
To quantify the effect of GBR 12783 on dopamine reuptake kinetics in brain slices (e.g.,

nucleus accumbens or striatum).

Experimental Protocol: Ex Vivo FSCV in Brain Slices
Slice and Electrode Preparation:

Prepare coronal or sagittal brain slices (300-400 µm) containing the brain region of interest

(e.g., striatum).

Fabricate carbon-fiber microelectrodes and prepare an Ag/AgCl reference electrode.

Recording Setup:
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Place the slice in a recording chamber perfused with heated (32-34°C) and oxygenated

aCSF.

Position a stimulating electrode to evoke dopamine release from nerve terminals and the

carbon-fiber microelectrode to detect the released dopamine.

Data Acquisition:

Apply a triangular waveform potential (-0.4 V to +1.3 V and back to -0.4 V at 400 V/s,

repeated at 10 Hz) to the carbon-fiber electrode.

Record baseline evoked dopamine release by applying a single electrical pulse (e.g., 300

µA, 4 ms) every 2 minutes.

After establishing a stable baseline, bath-apply GBR 12783 at the desired concentration

(e.g., 1-10 µM).

Continue to evoke and record dopamine release every 2 minutes in the presence of the

drug.

Perform a post-experiment calibration of the carbon-fiber electrode with known

concentrations of dopamine to convert the current signal to dopamine concentration.

Data Analysis:

Analyze the FSCV data to determine the peak concentration of dopamine released and

the decay kinetics (tau, τ), which reflects the rate of dopamine uptake.

Compare these parameters before and after the application of GBR 12783.

Expected Results and Interpretation:
GBR 12783 will block the dopamine transporter, leading to a slower clearance of dopamine

from the extracellular space. This will be observed as an increase in the peak concentration of

evoked dopamine and a significant prolongation of the decay time constant (τ).
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Parameter Expected Change with GBR 12783

Peak Evoked Dopamine Concentration Increase

Dopamine Uptake Rate (Vmax) Decrease

Decay Time Constant (τ) Increase

In Vivo Microdialysis
In vivo microdialysis allows for the sampling and measurement of extracellular neurotransmitter

levels in the brain of freely moving animals, providing insights into the tonic levels of dopamine.

Application:
To measure the effect of systemic or local administration of GBR 12783 on extracellular

dopamine concentrations in a specific brain region (e.g., striatum or nucleus accumbens).

Experimental Protocol: In Vivo Microdialysis in Rodents
Surgical Implantation:

Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting

the brain region of interest.

Allow the animal to recover from surgery for at least 24-48 hours.

Microdialysis Procedure:

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

After collecting stable baseline samples, administer GBR 12783 either systemically (e.g.,

10 mg/kg, i.p.) or locally through the dialysis probe (reverse dialysis).
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Continue collecting dialysate samples to monitor the change in dopamine concentration

over time.

Sample Analysis:

Analyze the dopamine concentration in the dialysate samples using high-performance

liquid chromatography with electrochemical detection (HPLC-ED).

Data Analysis:

Calculate the basal extracellular dopamine concentration from the baseline samples.

Express the post-drug dopamine levels as a percentage change from the baseline.

Expected Results and Interpretation:
Administration of GBR 12783 is expected to cause a significant and sustained increase in the

extracellular concentration of dopamine in the targeted brain region.

Parameter Expected Change with GBR 12783

Extracellular Dopamine Concentration Significant Increase

DOPAC and HVA Levels
Decrease (due to reduced dopamine

metabolism)

Synaptic Plasticity Studies
Investigating the influence of GBR 12783 on long-term potentiation (LTP) and long-term

depression (LTD) can reveal how enhanced dopaminergic tone modulates synaptic efficacy.

Application:
To determine if GBR 12783-mediated dopamine enhancement modulates the induction or

maintenance of LTP in the hippocampus.

Experimental Protocol: Field Potential Recordings in
Hippocampal Slices
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Slice Preparation:

Prepare transverse hippocampal slices (400 µm) and allow them to recover as described

in the patch-clamp protocol.

Recording Setup:

Place a slice in an interface or submerged recording chamber perfused with oxygenated

aCSF.

Position a stimulating electrode in the Schaffer collateral pathway and a recording

electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic

potentials (fEPSPs).

Data Acquisition:

Record a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses

every 30 seconds.

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100

pulses at 100 Hz).

In a separate set of slices, pre-incubate with GBR 12783 (e.g., 1-10 µM) for 20-30 minutes

before HFS.

Record fEPSPs for at least 60 minutes post-HFS in both control and GBR 12783-treated

slices.

Data Analysis:

Measure the slope of the fEPSPs.

Normalize the fEPSP slopes to the pre-HFS baseline.

Compare the magnitude and duration of LTP between the control and GBR 12783-treated

groups.

Expected Results and Interpretation:
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Enhanced dopamine levels due to GBR 12783 may modulate LTP. Depending on the specific

brain region and experimental conditions, dopamine can either facilitate or inhibit LTP induction

and maintenance through the activation of D1-like or D2-like receptors.

Visualization of Signaling Pathways and Workflows
Dopamine Synaptic Transmission and GBR 12783 Action
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Caption: Mechanism of GBR 12783 action on dopaminergic synapses.

Experimental Workflow for Patch-Clamp Analysis of
GBR 12783
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Studying Neuronal
Activity with GBR 12783]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139405#electrophysiology-methods-using-gbr-
12783-to-study-neuronal-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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